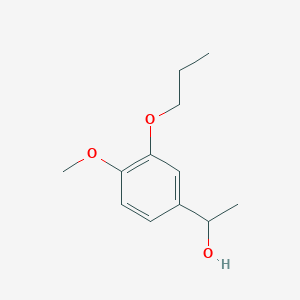

1-(4-Methoxy-3-propoxyphenyl)ethanol

Description

Significance and Context of the Compound in Academic Inquiry

A comprehensive search of academic and chemical literature reveals no specific studies detailing the significance or context of 1-(4-Methoxy-3-propoxyphenyl)ethanol. Generally, the significance of a new compound is established through its synthesis and subsequent investigation of its chemical, physical, and biological properties. For related alkoxy-substituted phenylethanols, research often focuses on their potential as pharmaceutical intermediates, chiral building blocks in asymmetric synthesis, or as components in the development of new materials. taylorandfrancis.comresearchgate.netnih.gov The specific combination of a methoxy (B1213986) and a propoxy group on the phenyl ring at the 4- and 3-positions respectively, attached to a 1-ethanol substituent, would be expected to impart particular solubility, reactivity, and biological activity. However, without experimental data, its specific role in academic inquiry remains purely speculative.

Scope and Objectives of Research on this compound

There is currently no published research outlining the scope or objectives of studies specifically focused on this compound. For a novel compound of this nature, initial research objectives would typically include:

Synthesis and Characterization: The primary objective would be to develop a viable synthetic route to produce the compound. Following synthesis, its structure would be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties: A secondary objective would be to determine its fundamental physical and chemical properties, such as melting point, boiling point, solubility in various solvents, and stability under different conditions.

Exploration of Reactivity: Research would likely investigate the reactivity of the hydroxyl and ether functional groups, exploring potential derivatization to create a library of related compounds.

Preliminary Biological Screening: Given the prevalence of substituted phenylethanols in medicinal chemistry, an initial assessment of its biological activity, for example, as an antimicrobial or cytotoxic agent, would be a logical research direction. nih.gov

As of this writing, no such research objectives have been described in the available scientific literature for this specific molecule.

Review of Existing Scholarly Literature Pertaining to the Compound and Related Structural Motifs

A diligent review of scholarly databases has not yielded any literature that directly pertains to this compound. However, extensive research exists for structurally related motifs.

For instance, 1-phenylethanol and its derivatives are widely studied. taylorandfrancis.comresearchgate.net Research on these compounds spans from their synthesis and use as chiral synthons to their applications in the fragrance and pharmaceutical industries. nih.gov The synthesis of various alkoxy-substituted phenols and their derivatives is also a well-documented area of research, often focusing on their antioxidant properties or their role as precursors in organic synthesis. researchgate.netgoogle.comnih.govgoogle.com

The study of molecules with different alkoxy substitutions on the phenyl ring, such as various methoxy and ethoxy-substituted phenylethanols, provides a foundation for hypothesizing the potential properties of this compound. However, the specific arrangement of a 4-methoxy and a 3-propoxy group is not described.

In the absence of direct research, any discussion of the properties or potential applications of this compound would be speculative and fall outside the bounds of established scientific findings.

Data Tables

Due to the absence of published research on this compound, no experimental data is available to be presented in tabular format. Typically, for a known compound, tables would be generated to display physical properties, spectral data, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-7-15-12-8-10(9(2)13)5-6-11(12)14-3/h5-6,8-9,13H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOCJHYRHGTPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Methoxy 3 Propoxyphenyl Ethanol

Established Synthetic Routes and Reaction Conditions

The construction of the 1-(4-methoxy-3-propoxyphenyl)ethanol molecular framework generally involves the formation of the key carbon-carbon and carbon-oxygen bonds. This is typically accomplished by first synthesizing the corresponding ketone, 4'-methoxy-3'-propoxyacetophenone, followed by its reduction to the target secondary alcohol.

A common and logical multi-step approach to this compound begins with a readily available and bio-sourced precursor, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This synthetic pathway can be broken down into three main stages: etherification, acylation, and reduction.

Stage 1: Propoxylation of Vanillin via Williamson Ether Synthesis

The phenolic hydroxyl group of vanillin is first converted to a propoxy group. The Williamson ether synthesis is a well-established and versatile method for this transformation. masterorganicchemistry.comvaia.comchegg.com In this reaction, the hydroxyl group of vanillin is deprotonated by a base, such as sodium hydride (NaH) or a sodium alkoxide, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to yield 4-methoxy-3-propoxybenzaldehyde (B1330657). masterorganicchemistry.comvaia.com

Stage 2: Acylation of 4-methoxy-3-propoxybenzaldehyde

Following the etherification, the aldehyde functionality needs to be converted into an acetyl group to form the precursor ketone, 4'-methoxy-3'-propoxyacetophenone. sigmaaldrich.com This can be achieved through a few different methods. One common approach is a Grignard reaction, where the aldehyde reacts with a methylmagnesium halide (e.g., methylmagnesium bromide) to form the secondary alcohol, this compound, directly. chegg.com However, for a more controlled synthesis of the ketone, a Friedel-Crafts acylation of the corresponding anisole (B1667542) derivative can be performed. To do this, the 4-methoxy-3-propoxybenzaldehyde would first need to be converted to 1-methoxy-2-propoxybenzene (B8341636). This can be a multi-step process itself, making the Grignard route from the aldehyde or the acylation of a more accessible precursor more common.

A more direct route to the ketone is the Friedel-Crafts acylation of 1-methoxy-2-propoxybenzene (which can be synthesized from guaiacol) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). libretexts.orgbyjus.commasterorganicchemistry.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3) or zinc chloride (ZnCl₂). byjus.comgoogle.com The acylation of anisole derivatives with acetic anhydride has been shown to proceed with high selectivity for the para-position, which would correspond to the desired 4'-methoxy-3'-propoxyacetophenone. google.comresearchgate.net

Stage 3: Reduction of 4'-methoxy-3'-propoxyacetophenone

The final step in this multi-step synthesis is the reduction of the carbonyl group of 4'-methoxy-3'-propoxyacetophenone to the hydroxyl group of this compound. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. masterorganicchemistry.comharvard.edu

Table 1: Representative Multi-step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Product |

|---|

Catalytic methods offer an alternative to stoichiometric reagents, often providing higher efficiency and milder reaction conditions. For the synthesis of this compound, catalytic hydrogenation and catalytic transfer hydrogenation are the most relevant strategies.

Catalytic Hydrogenation

This method involves the reduction of 4'-methoxy-3'-propoxyacetophenone using hydrogen gas (H₂) in the presence of a metal catalyst. Various catalysts can be employed, with Raney nickel being a cost-effective option that has been shown to be effective for the hydrogenation of similar propiophenones with high yields (over 90%). The reaction is typically carried out in a solvent such as ethanol under elevated temperature and pressure.

Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often more convenient alternative to using pressurized hydrogen gas. youtube.com In this process, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone in the presence of a catalyst. youtube.comunimi.it For the reduction of 4'-methoxypropiophenone, a related compound, a bifunctional hafnium-based polymeric nanocatalyst has been used with 2-pentanol (B3026449) as the hydrogen source and solvent, achieving a high conversion rate (99.8%) and yield (98.1%) of the corresponding alcohol at 220°C. youtube.com This demonstrates the potential of CTH for the synthesis of this compound. The mechanism involves the formation of a six-membered transition state where the hydrogen is transferred from the alcohol donor to the ketone. youtube.com

The choice of solvent can significantly impact reaction rates, yields, and environmental friendliness. While traditional syntheses are solvent-based, there is a growing interest in developing solvent-free protocols.

Solvent-based Protocols

As mentioned, the reduction of 4'-methoxy-3'-propoxyacetophenone is typically performed in a protic solvent like methanol or ethanol when using sodium borohydride. masterorganicchemistry.comharvard.edu These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide. For catalytic transfer hydrogenation, an alcohol like isopropanol or 2-pentanol can serve as both the solvent and the hydrogen donor. youtube.commdpi.com

Solvent-free Protocols

Solvent-free, or solid-state, reactions are gaining attention as a green chemistry approach. digitellinc.comrsc.org Mechanochemistry, where mechanical energy is used to induce reactions, has been successfully applied to the reduction of acetophenone (B1666503) with sodium borohydride. digitellinc.com This method can reduce waste and improve energy efficiency. For the reduction of carboxylic acids, a related transformation, a solvent-free method using NaBH₄ in the presence of activators has been developed, yielding the corresponding alcohols in good to excellent yields within minutes. rsc.org Such protocols could potentially be adapted for the reduction of 4'-methoxy-3'-propoxyacetophenone.

Stereoselective Synthesis of this compound Enantiomers

Since this compound contains a chiral center, the synthesis of its individual enantiomers is of significant interest. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

The development of effective chiral catalysts is at the heart of asymmetric synthesis. For the enantioselective reduction of prochiral ketones like 4'-methoxy-3'-propoxyacetophenone, several classes of catalysts have proven to be highly effective.

Chiral Oxazaborolidine Catalysts (CBS Catalysts)

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org These catalysts are chiral oxazaborolidines derived from amino acids like proline. youtube.com The catalyst coordinates to both the borane (B79455) reducing agent and the ketone, creating a rigid, organized transition state that directs the hydride attack to one face of the carbonyl group. youtube.comanilmishra.name This method is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee), for a wide range of ketones. wikipedia.orgrsc.org The enantioselectivity can be tuned by modifying the substituents on the catalyst. rsc.org

Chiral Phosphine-Metal Complexes

Transition metal complexes with chiral phosphine (B1218219) ligands are powerful catalysts for asymmetric hydrogenation. sigmaaldrich.comnih.govtcichemicals.com Ruthenium complexes containing chiral diphosphine ligands like BINAP, in combination with a chiral diamine, have been extensively studied for the asymmetric hydrogenation of acetophenone. acs.org These catalysts can achieve high enantioselectivities and turnover numbers. sigmaaldrich.com P-chiral phosphine ligands, where the phosphorus atom itself is the chiral center, have also been developed and show excellent performance in various asymmetric reactions, including hydrogenation. nih.govtcichemicals.com

Table 2: Chiral Catalysts for Asymmetric Reduction of Prochiral Ketones

| Catalyst Type | Example Catalyst | Metal (if applicable) | Key Features |

|---|---|---|---|

| Oxazaborolidine | (S)-Me-CBS | Boron | Derived from proline; forms a rigid transition state with ketone and borane. youtube.com |

| Diphosphine Ligand | (S)-BINAP | Ruthenium, Rhodium | Atropisomeric; widely used in asymmetric hydrogenation. sigmaaldrich.comacs.org |

| P-Chiral Phosphine | QuinoxP, BenzP | Rhodium | Phosphorus atom is the stereocenter; conformationally rigid and electron-rich. nih.gov |

| Diamine Ligand | (S,S)-DPEN | Ruthenium, Iridium | Used in conjunction with other ligands for transfer hydrogenation. acs.org |

The primary approach for the asymmetric synthesis of this compound is the enantioselective reduction of its prochiral ketone precursor.

Asymmetric Catalytic Reduction

This approach utilizes the chiral catalysts described above. For instance, the reduction of 4'-methoxy-3'-propoxyacetophenone with borane in the presence of a catalytic amount of an (S)-CBS catalyst would be expected to yield (R)-1-(4-methoxy-3-propoxyphenyl)ethanol with high enantiomeric excess. wikipedia.organilmishra.name Similarly, asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as a Ru-TsDPEN complex, with a hydrogen source like formic acid/triethylamine, is a powerful method for producing enantiomerically enriched benzylic alcohols. rsc.org

Biocatalysis

Enzymes and whole-cell systems are increasingly used as catalysts for asymmetric synthesis due to their high selectivity and environmentally benign nature. For the reduction of acetophenone derivatives, various microorganisms and isolated enzymes (alcohol dehydrogenases) have been employed. For example, Saccharomyces uvarum has been used for the asymmetric bioreduction of 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl)ethanol with high conversion and enantiomeric excess (>99% ee). This demonstrates the high potential of biocatalysis for the synthesis of the enantiomers of this compound.

Table 3: Comparison of Asymmetric Reduction Methods for Acetophenone Derivatives

| Method | Catalyst/System | Typical Substrate | Typical Product Enantioselectivity (ee) |

|---|---|---|---|

| CBS Reduction | (S)-Me-CBS / Borane | Acetophenone | >95% (R) |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN / HCOOH/NEt₃ | Aryl Alkyl Ketones | Up to 99% |

| Bioreduction | Saccharomyces uvarum | 4-Methoxyacetophenone | >99% (S) |

Kinetic Resolution Techniques

The enantiomers of this compound, a chiral secondary alcohol, can be separated from a racemic mixture through kinetic resolution. This technique involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

One of the most effective methods for the kinetic resolution of secondary benzylic alcohols is through enzyme-catalyzed enantioselective acylation. nih.gov Lipases are commonly employed for this purpose due to their high enantioselectivity and mild reaction conditions. For instance, in a process analogous to the resolution of similar secondary alcohols, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The choice of acyl donor and solvent is crucial for achieving high enantiomeric excess (ee) and conversion.

Non-enzymatic methods have also been developed, offering alternatives to traditional biocatalysis. nih.gov Amidine-based catalysts (ABCs) have demonstrated high efficacy in the kinetic resolution of benzylic alcohols through enantioselective acylation. nih.gov These organocatalysts can provide excellent levels of enantioselectivity. nih.gov Another approach involves a two-step kinetic resolution combining enantioselective silylation and acylation, mediated by the same chiral guanidine (B92328) catalyst, which can produce chiral compounds with practical enantiomeric ratios. acs.orgresearchgate.net Furthermore, chiral Pd(II)-complex-catalyzed enantioselective benzoylation has been explored as a novel method for the kinetic resolution of racemic secondary alcohols. rsc.org

Dynamic kinetic resolution (DKR) offers the potential for a 100% theoretical yield of the desired enantiomer. nih.gov This process combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other. nih.gov A bienzymatic approach in an aqueous solution, using an acyltransferase for enantioselective acylation and an alcohol dehydrogenase for racemization, has been successfully applied to a range of racemic secondary alcohols. nih.gov

Table 1: Comparison of Kinetic Resolution Techniques for Secondary Benzylic Alcohols

| Technique | Catalyst/Reagent | Key Features | Reference |

| Enzymatic Resolution | Lipases (e.g., CALB) | High enantioselectivity, mild conditions. | nih.gov |

| Non-Enzymatic Acylation | Amidine-Based Catalysts (ABCs) | Viable alternative to enzymes, high efficacy. | nih.gov |

| Two-Step Resolution | Chiral Guanidine | One-pot silylation and acylation. | acs.orgresearchgate.net |

| Palladium Catalysis | Chiral Pd(II)-Complex | Enantioselective benzoylation. | rsc.org |

| Dynamic Kinetic Resolution | Acyltransferase & Alcohol Dehydrogenase | 100% theoretical yield, aqueous conditions. | nih.gov |

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

While specific literature on the synthesis of this compound is limited, logical synthetic routes can be proposed based on established organic chemistry principles. A plausible and common pathway involves the reduction of the corresponding ketone, 4'-Methoxy-3'-propoxyacetophenone. sigmaaldrich.com

The synthesis of this precursor ketone can be achieved through various methods. One common approach is the Williamson ether synthesis, starting from 4'-hydroxy-3'-methoxyacetophenone and reacting it with a propyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate. prepchem.com Another potential route to a similar ketone, 4-hydroxy-3-methoxyacetophenone, involves a Fries rearrangement of guaiacol (B22219) acetate. google.com

Mechanistic Investigations of Formation Reactions

The primary formation reaction for this compound would be the reduction of 4'-Methoxy-3'-propoxyacetophenone. The mechanism of this reduction depends on the reducing agent employed.

A widely used and mild reducing agent is sodium borohydride (NaBH4). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. libretexts.org This attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol or water) during workup, yields the final secondary alcohol. masterorganicchemistry.com

The general mechanism for the reduction of a ketone with sodium borohydride can be summarized in two steps:

Nucleophilic attack: The hydride ion attacks the carbonyl carbon.

Protonation: The resulting alkoxide is protonated to form the alcohol.

More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, following a similar mechanistic pathway. libretexts.org However, NaBH4 is generally preferred for its greater chemoselectivity and safety. masterorganicchemistry.com

Another catalytic approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a secondary alcohol like 2-propanol as a hydride source and an aluminum alkoxide catalyst. mdpi.com This reaction is reversible and proceeds through a six-membered ring transition state involving the coordination of both the ketone and the alcohol to the aluminum center. mdpi.com

Intermediate Identification and Characterization

In the synthesis of this compound via the reduction of 4'-Methoxy-3'-propoxyacetophenone, the primary intermediate is the tetraalkoxyborate species formed after the nucleophilic attack of the hydride. umich.edu This intermediate is generally not isolated but is hydrolyzed in a subsequent workup step to yield the final alcohol product. libretexts.org

Characterization of this intermediate in situ can be challenging. However, modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the reaction progress and infer the presence of intermediates. For example, the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of new signals corresponding to the alkoxide in the NMR spectrum would indicate the formation of the intermediate.

In the synthesis of the precursor ketone, 4'-Methoxy-3'-propoxyacetophenone, intermediates will vary depending on the chosen synthetic route. For instance, in a Grignard-based synthesis, an imine intermediate could be formed and subsequently hydrolyzed. orgsyn.org

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of this compound primarily focuses on the efficiency of the reduction step and the subsequent purification.

For the Reduction Step:

Choice of Reducing Agent: Using a selective reducing agent like sodium borohydride minimizes side reactions. masterorganicchemistry.com

Reaction Conditions: Controlling the temperature is crucial, as the reduction is often exothermic. blogspot.com Maintaining a low temperature can prevent side reactions and improve selectivity. The reaction time should also be optimized to ensure complete conversion of the starting ketone. numberanalytics.com

Stoichiometry: A slight excess of the hydride reagent is often used to ensure the complete reaction of the ketone. numberanalytics.comquora.com

For the Purification Step:

Workup: Careful quenching of the reaction and proper extraction procedures are essential to separate the desired alcohol from inorganic byproducts and any unreacted starting material. blogspot.com

Chromatography: Column chromatography is a standard and effective method for purifying the final product to a high degree. The choice of solvent system (eluent) is critical for achieving good separation.

Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.

Table 2: Strategies for Yield and Purity Enhancement

| Strategy | Parameter | Rationale |

| Yield Optimization | Reducing Agent | Use of selective reagents like NaBH4 minimizes byproducts. |

| Temperature Control | Prevents side reactions in exothermic reductions. | |

| Reagent Stoichiometry | A slight excess of hydride ensures complete conversion. | |

| Purity Enhancement | Workup Procedure | Efficient extraction separates the product from salts. |

| Chromatography | Effective for separating the product from impurities. | |

| Recrystallization | High-purity solid products can be obtained. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxy 3 Propoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-methoxy-3-propoxyphenyl)ethanol would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The ethoxy and methoxy (B1213986) groups would produce characteristic signals, as would the protons of the ethanol (B145695) side chain. The chemical shifts are influenced by the electron-donating effects of the alkoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The spectrum would clearly show the aromatic carbons, with those bonded to oxygen appearing at lower field (higher ppm). The carbons of the methoxy, propoxy, and ethanol side-chain groups would also be readily identifiable in their characteristic regions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Atom Number |

| CH-OH | ~4.8 (quartet) | ~70 | 1' |

| CH₃ (ethanol) | ~1.4 (doublet) | ~25 | 2' |

| Ar-H | ~6.8-7.0 (multiplet) | - | 2, 5, 6 |

| OCH₃ | ~3.8 (singlet) | ~56 | 4-OCH₃ |

| OCH₂CH₂CH₃ | ~3.9 (triplet) | ~70 | 3-OCH₂ |

| OCH₂CH₂CH₃ | ~1.8 (sextet) | ~22 | 3-OCH₂CH₂ |

| OCH₂CH₂CH₃ | ~1.0 (triplet) | ~10 | 3-OCH₂CH₂CH₃ |

| Ar-C (Quaternary) | - | ~148, ~147, ~135 | 1, 3, 4 |

| Ar-CH | - | ~110, ~112, ~118 | 2, 5, 6 |

Note: The data presented are predictive values based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton of the ethanol side chain and the adjacent methyl protons. In the propoxy group, correlations would be seen between the adjacent methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methoxy, propoxy, and ethanol groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This technique would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the methoxy protons and the proton at C5, and between the propoxy methylene protons and the proton at C2.

For more complex structural problems or for determining stereochemistry in chiral samples, advanced NMR pulse sequences can be employed. Techniques like selective 1D NOE or TOCSY (Total Correlation Spectroscopy) experiments could provide further detailed insights into the spatial relationships and coupling networks within the molecule. The interpretation of these advanced spectra would follow standard methodologies to build a complete and unambiguous picture of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups.

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl group of the ethanol side chain.

C-H Stretch: Signals in the 3100-3000 cm⁻¹ range would correspond to aromatic C-H stretching, while those in the 3000-2850 cm⁻¹ range would be due to aliphatic C-H stretching in the methoxy, propoxy, and ethanol moieties.

C-O Stretch: Strong C-O stretching bands would be expected in the 1275-1000 cm⁻¹ region, corresponding to the aryl-alkyl ether and alcohol functionalities.

Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations would typically appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3600-3200 (broad) | Alcohol |

| Aromatic C-H Stretch | 3100-3000 | Aryl |

| Aliphatic C-H Stretch | 3000-2850 | Alkyl |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| C-O Stretch | 1275-1000 | Ether, Alcohol |

Note: This table represents predicted values. The exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.

Vibrational spectroscopy can also be used to study the different possible conformations (rotamers) of the molecule, particularly concerning the rotation around the C-C and C-O single bonds of the side chains. By analyzing the spectra at different temperatures or in different solvents, subtle changes in the vibrational bands may be observed. These changes can be correlated with the populations of different conformers, providing insight into the molecule's three-dimensional structure and flexibility. For instance, the frequency of the O-H stretching vibration can be sensitive to intramolecular hydrogen bonding, which would depend on the rotational conformation of the ethanol side chain relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The theoretical molecular formula of this compound is C₁₂H₁₈O₃. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is a critical parameter for confirmation.

Based on the atomic masses of the most common isotopes (¹²C, ¹H, and ¹⁶O), the expected exact mass of this compound can be calculated. This value, when compared with the experimentally determined mass from an HRMS instrument, can confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). For instance, related compounds like 1-(4-methoxyphenyl)ethanol (B1200191) (C₉H₁₂O₂) have a calculated exact mass of 152.08373 Da. nih.gov An experimental HRMS measurement for this compound would be expected to yield a value extremely close to its calculated exact mass of 210.12560 Da.

Table 1: Theoretical Isotopic Mass Data for C₁₂H₁₈O₃

| Isotope | Mass (Da) |

|---|---|

| Monoisotopic Mass | 210.12560 |

| A+1 | 211.12895 |

This table presents the theoretical exact mass for the monoisotopic peak (A) and the subsequent isotopic peaks (A+1, A+2) arising from the natural abundance of ¹³C and ¹⁷O/¹⁸O isotopes. The relative intensities of these peaks in an experimental spectrum can further corroborate the elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present (an alcohol, an ether, and a substituted aromatic ring). docbrown.infolibretexts.org

Alpha-Cleavage: The bond adjacent to the oxygen of the ethanol group is prone to cleavage. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic oxonium ion.

Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O), resulting in a peak at M-18.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the ethyl group would lead to the formation of a resonance-stabilized benzylic cation.

Cleavage of Ether Bonds: The methoxy and propoxy groups can also undergo cleavage. Loss of a methyl radical (•CH₃) from the methoxy group or a propyl radical (•C₃H₇) from the propoxy group are expected fragmentation pathways.

Aromatic Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically results in less intense peaks compared to the cleavage of substituents.

Table 2: Predicted Key Fragment Ions for this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₂H₁₈O₃]⁺• | Molecular Ion (M⁺•) |

| 195 | [M - CH₃]⁺ | Alpha-cleavage of the ethanol group |

| 192 | [M - H₂O]⁺ | Loss of a water molecule |

| 167 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 151 | [M - C₃H₇ - H₂O]⁺ | Sequential loss of propyl and water |

This table outlines the predicted mass-to-charge ratios (m/z) and corresponding fragment structures for the major fragmentation pathways of this compound.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from a first stage of mass analysis is selected, fragmented, and then analyzed in a second stage of mass analysis. This method is particularly useful for distinguishing between isomers, as they may have identical mass spectra in the first stage but produce different fragment ions in the MS/MS experiment. nih.govnih.gov

For this compound, an MS/MS experiment would involve selecting the molecular ion (m/z 210) or a prominent fragment ion and inducing further fragmentation. The resulting daughter ions would provide more detailed structural information. For example, selecting the [M - H₂O]⁺ ion and subjecting it to fragmentation could reveal the connectivity of the methoxy and propoxy groups on the aromatic ring, as the fragmentation pattern would differ from that of an isomer such as 1-(3-methoxy-4-propoxyphenyl)ethanol.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. The two primary methods are single-crystal X-ray diffraction and powder X-ray diffraction.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.govbuecher.de To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, obtaining a suitable single crystal could be challenging as it is likely an oil at room temperature. chemicalbook.com Techniques such as slow evaporation of a solution, vapor diffusion, or cooling may be employed to induce crystallization. If a single crystal is successfully grown and analyzed, the resulting data would provide unambiguous confirmation of the connectivity of the methoxy and propoxy groups on the phenyl ring, as well as the conformation of the propanol (B110389) side chain.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

This table presents hypothetical crystallographic parameters for this compound to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values can only be determined through experimental analysis.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. libretexts.orgbibliotekanauki.pl The sample is ground into a fine powder, and the diffraction pattern is recorded as a plot of diffracted intensity versus the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material and can be used for phase identification, purity assessment, and determination of unit cell parameters.

If this compound can be obtained as a solid, PXRD would be a valuable tool for its characterization. The technique is much faster and requires less sample preparation than SC-XRD. The obtained diffraction pattern could be compared to a theoretical pattern calculated from single-crystal data (if available) to confirm the bulk material's identity and purity. It is also instrumental in identifying different polymorphic forms of a compound, which may exhibit distinct physical properties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methoxyphenyl)ethanol |

Computational Chemistry Investigations of 1 4 Methoxy 3 Propoxyphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. For a molecule like 1-(4-Methoxy-3-propoxyphenyl)ethanol, these studies would provide deep insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the geometry is optimized, various electronic properties can be calculated to understand its reactivity. These properties include ionization potential, electron affinity, electronegativity, and chemical hardness. Such calculations are generally performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), which determines the accuracy of the results. mdpi.combldpharm.com

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the HOMO-LUMO gap would indicate its kinetic stability and the energy required for electronic transitions. These calculations are a standard output of DFT studies.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red colors typically indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack.

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the methoxy (B1213986), propoxy, and hydroxyl groups as potential sites for electrophilic interaction and hydrogen bonding. This analysis is crucial for understanding how the molecule interacts with other molecules and biological receptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to the molecule's stability. mdpi.com By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability gained from these delocalization effects. For the subject molecule, NBO analysis would clarify the nature of the intramolecular hydrogen bonding and the delocalization of electron density across the aromatic ring and its substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a dynamic view of molecular behavior, which is essential for understanding conformational changes and stability.

Conformational Analysis and Stability Predictions

MD simulations of this compound would involve placing the molecule in a simulated environment (like a solvent box of water or ethanol) and calculating the trajectories of its atoms over a period of nanoseconds. This process allows for the exploration of different possible conformations (spatial arrangements of atoms) of the molecule.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, particularly those combining quantum mechanics (QM) with molecular mechanics (MM) or using polarizable continuum models (PCM), are adept at predicting these effects. For a molecule like this compound, the polarity of the solvent would be expected to interact with the polar methoxy and hydroxyl groups, as well as the phenyl ring.

A combined experimental and computational study on chlorinated harmine (B1663883) derivatives in different solvents (acetonitrile and water) demonstrated that polarizable embedding density functional theory and coupled cluster response theory methods can accurately model solvent-dependent spectroscopic properties. nih.gov For this compound, similar computational approaches could be employed to understand how solvents influence its conformational preferences, electronic structure, and spectroscopic signatures (e.g., UV-Vis, NMR).

For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and methoxy groups of the molecule would be significant. This would likely stabilize the more polar conformers of the molecule. In contrast, in a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the molecule's preferred geometry.

Table 1: Predicted Solvent-Induced Shifts in Spectroscopic Properties of this compound based on Analogous Systems

| Property | Solvent | Predicted Effect | Rationale based on Analogous Systems |

| UV-Vis λmax | Polar (e.g., Water) | Red shift (bathochromic) | Increased stabilization of the excited state due to solvent polarity, as seen in similar aromatic alcohols. |

| Nonpolar (e.g., Hexane) | Blue shift (hypsochromic) | Less stabilization of the excited state compared to the ground state. | |

| NMR Chemical Shift (OH proton) | Polar protic | Downfield shift | Hydrogen bonding with the solvent deshields the proton. |

| Aprotic | Upfield shift | Reduced hydrogen bonding effects. |

This table is illustrative and based on general principles and findings from computational studies on similar molecules. Specific values would require dedicated calculations for this compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the energetic barriers of chemical transformations.

Computational Elucidation of Degradation Pathways

Understanding the degradation pathways of this compound is crucial for assessing its stability and potential environmental fate. Computational studies on analogous compounds can provide significant insights. For example, a computational study on the thermal decomposition of 2-phenylethanol (B73330) using the CBS-QB3 method identified that a six-membered cyclic rearrangement leading to dehydration was the preferred pathway. researchgate.net This suggests that under thermal stress, this compound could undergo a similar intramolecular elimination of water to form a corresponding styrene (B11656) derivative.

Another potential degradation route is oxidation. Studies on the catalytic oxidation of methoxy-substituted benzyl (B1604629) alcohols have shown that the position of the methoxy group influences the catalytic activity. unimi.it For this compound, computational modeling could predict the most likely sites of oxidative attack and the energetic feasibility of different oxidation pathways, leading to the formation of aldehydes, ketones, or carboxylic acids.

Furthermore, the photosolvolysis of methoxy-substituted benzyl alcohols has been shown to proceed through a benzyl cation intermediate. rsc.org This suggests that under photochemical conditions, this compound could undergo photodehydroxylation, forming a carbocation that could then react with surrounding nucleophiles.

Energetic Profiles of Key Synthetic Steps

The synthesis of this compound likely involves steps such as Grignard reactions or the reduction of a corresponding ketone. Density Functional Theory (DFT) calculations can be used to model the energetic profiles of these synthetic routes. By calculating the free energies of reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified.

A DFT study on the reaction mechanism of human phenylethanolamine N-methyltransferase, which catalyzes a reaction involving a similar structural motif, demonstrated that the reaction proceeds via an SN2 mechanism with a calculable reaction barrier. nih.gov While enzymatic, this highlights the power of DFT to dissect reaction mechanisms step-by-step.

Table 2: Hypothetical Energetic Profile for the Reduction of 4-Methoxy-3-propoxyacetophenone

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Method of Estimation |

| Reactants | 4-Methoxy-3-propoxyacetophenone + [H] | 0.0 | DFT Calculation |

| Transition State | [Transition State Complex] | +15.2 | DFT Calculation |

| Products | This compound | -8.5 | DFT Calculation |

The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from computational analysis of a synthetic reaction. The actual values would depend on the specific reducing agent and reaction conditions modeled.

Mechanistic Studies of 1 4 Methoxy 3 Propoxyphenyl Ethanol S Biological Interactions Molecular Level

Enzyme Inhibition Kinetics and Mechanisms

A comprehensive search of scientific literature yielded no studies on the enzyme inhibition kinetics of 1-(4-Methoxy-3-propoxyphenyl)ethanol.

There are no available research findings that investigate the inhibitory effects of this compound on any specific enzyme targets, including alcohol dehydrogenase.

No studies have been published that determine the inhibition constants, such as K_i or IC_50 values, for this compound against any enzyme. Consequently, there is no data to present in a tabular format.

No molecular docking or ligand-protein interaction studies for this compound have been reported in the scientific literature. Such studies would be crucial to predict and understand the potential binding modes and affinities of this compound with various protein targets.

Receptor Binding and Activation Studies

There is a complete absence of published research on the receptor binding and activation properties of this compound.

No ligand-receptor interaction models for this compound have been developed or published. These computational studies are essential for predicting the binding affinity and selectivity of a compound for various receptors.

There are no studies available that investigate the potential for this compound to act as an allosteric modulator at any receptor.

Cellular Pathway Modulation

Current scientific literature lacks detailed studies on the specific mechanisms by which this compound may modulate cellular pathways. The biological effects and molecular interactions of this particular compound have not been extensively investigated or reported in publicly accessible research.

In Vitro Studies on Molecular Signaling Cascades

A thorough review of scientific databases reveals a significant gap in the research concerning the effects of this compound on molecular signaling cascades. As of the latest available information, no in vitro studies have been published that specifically investigate the impact of this compound on intracellular signaling pathways. Consequently, there is no data available to detail its potential influence on key signaling proteins, phosphorylation events, or downstream gene expression.

To illustrate the absence of data, the following table summarizes the status of research on this compound's interaction with common signaling cascades.

| Signaling Cascade | Effect of this compound | Reference |

| MAPK/ERK Pathway | No data available | N/A |

| PI3K/Akt Pathway | No data available | N/A |

| JAK/STAT Pathway | No data available | N/A |

| NF-κB Pathway | No data available | N/A |

| cAMP/PKA Pathway | No data available | N/A |

Assessment of Selectivity in Biological Systems

The selectivity of a compound for specific enzymes, receptors, or cell types is a critical aspect of its pharmacological profile. However, for this compound, there are currently no published studies assessing its selectivity in any biological system. Research has not yet explored whether this compound preferentially interacts with certain molecular targets over others. Therefore, its selectivity profile remains uncharacterized.

The table below reflects the lack of available data regarding the selectivity of this compound.

| Target Class | Specific Target | Binding Affinity (e.g., Ki, IC50) | Selectivity Ratio | Reference |

| Receptors | No data available | No data available | No data available | N/A |

| Enzymes | No data available | No data available | No data available | N/A |

| Ion Channels | No data available | No data available | No data available | N/A |

| Transporters | No data available | No data available | No data available | N/A |

Structure Activity Relationship Sar Studies Pertaining to 1 4 Methoxy 3 Propoxyphenyl Ethanol Derivatives

Systematic Modification of the Methoxy (B1213986) Moiety

Alterations in Alkyl Chain Length and Branching

Systematic alterations to the alkyl chain of the methoxy group can profoundly affect the biological activity of phenylethanolamine derivatives. While direct studies on 1-(4-Methoxy-3-propoxyphenyl)ethanol are limited, extensive research on related beta-adrenergic antagonists provides valuable insights. Increasing the length of the alkoxy chain can influence receptor affinity and selectivity. For instance, in a series of cannabimimetic indoles, extending the N-1 alkyl chain from a methyl to a pentyl group resulted in optimal binding to both CB1 and CB2 receptors, with a further increase to a heptyl group leading to a significant drop in affinity. acs.org This suggests that there is an optimal length for the alkyl chain to fit within the receptor's binding pocket.

The following table, synthesized from data on related phenoxypropanolamine beta-blockers, illustrates the effect of varying the para-substituent on beta-1 adrenergic receptor affinity.

| Compound | Para-Substituent | Relative Affinity (Propranolol = 1) |

| Propranolol | Naphthyl | 1 |

| Atenolol | -CH2CONH2 | 0.8 |

| Metoprolol | -CH2CH2OCH3 | 0.9 |

| Practolol | -NHCOCH3 | 0.3 |

This table is illustrative and compiled from general knowledge on beta-blocker SAR. pharmaguideline.com

Substituent Effects on Biological Activity and Reactivity

Replacing the methoxy group with other substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological activity. The methoxy group is an electron-donating group, which can affect the pKa of the molecule and its interaction with receptor sites. nih.gov

For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs, derivatives containing a nitro group, a strong electron-withdrawing group, exhibited significant anti-inflammatory and analgesic activities. researchgate.net Conversely, halogen-containing derivatives showed enhanced anti-inflammatory function. researchgate.net The replacement of a methoxy group with a fluorine atom, a common bioisosteric replacement, can block metabolic oxidation and improve the pharmacokinetic profile of a drug. pharmaguideline.com

Rational Design Based on the Propoxyphenyl Scaffold

The propoxyphenyl moiety at the 3-position is another critical determinant of the biological activity of this compound derivatives. Rational drug design strategies often focus on optimizing the interactions of this group with the target receptor.

Positional Isomer Effects on Molecular Interactions

The relative positions of the methoxy and propoxy groups on the phenyl ring are crucial for establishing specific molecular interactions with a biological target. Moving a substituent from one position to another can drastically alter the binding affinity and efficacy of a compound. For beta-blockers, a para-substituent on the aromatic ring is often a key feature for cardioselectivity, while the absence of a meta-substituent is also important. pharmaguideline.com Moving an acyl-amino group from the para- to the meta- or ortho-position on the benzene (B151609) ring of a beta-blocker leads to a loss of selectivity, although the beta-blocking activity may be retained. researchgate.net

The concept of positional isomers, where compounds have the same molecular formula but differ in the position of functional groups, is fundamental in SAR studies. nih.govmdpi.comtandfonline.com The differential positioning of the methoxy and propoxy groups in analogs of this compound would be expected to significantly influence their interaction with adrenergic receptors, as the spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, would be altered.

Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com This involves substituting a functional group with another that has similar physical and chemical properties.

For the methoxy group, common bioisosteres include fluoro, difluoromethyl, and trifluoromethyl groups. nih.gov These replacements can enhance metabolic stability by preventing oxidative metabolism. pharmaguideline.com The replacement of a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy to improve a compound's profile. nih.gov

The propoxy group can also be a target for bioisosteric replacement. Replacing the ether oxygen with other functionalities or modifying the propyl chain can lead to compounds with improved properties. For instance, in the development of MCR-1 inhibitors, various modifications were made to a lead compound, including substitutions on the phenyl ring, which led to derivatives with more potent activity. nih.gov

The following table provides examples of bioisosteric replacements for the methoxy group and their potential impact on drug properties.

| Original Group | Bioisosteric Replacement | Potential Impact | Reference |

| Methoxy (-OCH3) | Fluoro (-F) | Increased metabolic stability, altered lipophilicity | pharmaguideline.com |

| Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Increased metabolic stability | nih.gov |

| Methoxy (-OCH3) | Methylthio (-SCH3) | Altered electronic properties and hydrogen bonding capacity | nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane | Improved physicochemical properties | tandfonline.com |

Stereochemical Influence on Activity

This compound contains a chiral center at the carbon atom of the ethanol (B145695) side chain. Consequently, it can exist as two enantiomers, (R)- and (S)-isomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govchapman.eduualberta.camdpi.comnih.gov

For beta-adrenergic antagonists, the (S)-enantiomer is typically the more active isomer, possessing a much greater affinity for the beta-adrenergic receptor than the (R)-enantiomer. pharmaguideline.comchapman.eduualberta.ca The stereochemistry of the hydroxyl group on the side chain is critical for binding to the receptor. The (S)-configuration allows for a specific three-point interaction with the receptor, involving the secondary amine, the hydroxyl group, and the aromatic ring.

The following table presents the Ki values for the (R)- and (S)-enantiomers of several beta-blockers, illustrating the profound impact of stereochemistry on receptor binding affinity.

| Compound | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | S/R Potency Ratio |

| Propranolol | 0.8 | 150 | 187.5 |

| Metoprolol | 20 | 1000 | 50 |

| Atenolol | 150 | >10,000 | >66 |

| Timolol | 0.5 | 25 | 50 |

Data compiled from various sources on beta-blocker stereoselectivity. chapman.eduualberta.ca

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be essential to fully characterize its pharmacological profile and identify the more potent eutomer.

Enantiomeric Activity Differences

The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound results in two enantiomers, the (R)- and (S)-forms. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including potency, efficacy, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer, akin to a lock and key mechanism where only one key fits perfectly.

For instance, in studies of related β-adrenergic agonists with a phenylethanolamine scaffold, it is often observed that one enantiomer is significantly more potent than the other. This difference in activity is attributed to the specific three-dimensional orientation of the functional groups, which allows for optimal binding to the receptor's active site. The hydroxyl group, the aromatic ring with its specific substitution pattern (4-methoxy and 3-propoxy groups), and the ethanol side chain of one enantiomer will align more favorably with the corresponding binding pockets of the target protein.

Table 1: Hypothetical Enantiomeric Activity Profile

| Enantiomer | Receptor Binding Affinity (Kᵢ) | Biological Response (EC₅₀) |

| (R)-1-(4-Methoxy-3-propoxyphenyl)ethanol | Lower (Hypothesized) | Higher (Hypothesized) |

| (S)-1-(4-Methoxy-3-propoxyphenyl)ethanol | Higher (Hypothesized) | Lower (Hypothesized) |

This table is a hypothetical representation based on the general principles of enantiomeric activity differences in related compounds, as specific experimental data for the named compound is not available.

Diastereoselective Effects on Molecular Recognition

When an additional chiral center is introduced into the molecule, for example, by substitution on the amino group of a corresponding phenylethanolamine derivative, diastereomers are formed. Diastereomers have different physical and chemical properties and, consequently, can exhibit even more pronounced differences in their biological activity and molecular recognition compared to enantiomers.

The interaction of diastereomers with a chiral biological target results in two distinct diastereomeric complexes with different energies and stabilities. This diastereoselectivity can manifest in various ways, including differences in binding affinity, efficacy, and metabolism.

For example, in a hypothetical scenario where a chiral amine is attached to the ethanolamine (B43304) side chain of a 1-(4-methoxy-3-propoxyphenyl)ethanolamine derivative, four stereoisomers would exist: (R,R), (S,S), (R,S), and (S,R). The relative orientation of the substituents at the two chiral centers would create unique three-dimensional shapes for each diastereomer. This would lead to a specific "fit" for each diastereomer at the receptor binding site, resulting in a distinct pharmacological profile.

Research on other chiral molecules has demonstrated that diastereoselective effects can be substantial. For instance, one diastereomer might act as a potent agonist, while another could be a weak partial agonist or even an antagonist at the same receptor. This underscores the importance of stereochemically pure compounds in drug development to ensure a desired and predictable pharmacological effect.

Table 2: Hypothetical Diastereoselective Molecular Recognition

| Diastereomer | Receptor Conformation Induced | Signal Transduction Pathway Activated |

| (R,R)-Derivative | Active Conformation 1 | Strong Agonist Response |

| (S,S)-Derivative | Active Conformation 2 | Weak Agonist Response |

| (R,S)-Derivative | Inactive Conformation | Antagonist Activity |

| (S,R)-Derivative | Partially Active Conformation | Partial Agonist Response |

This table illustrates a hypothetical scenario of how different diastereomers of a derivative could interact with a receptor, based on established principles of diastereoselectivity. Specific data for the named compound's derivatives is not available.

Environmental Fate and Degradation Pathways of 1 4 Methoxy 3 Propoxyphenyl Ethanol

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. These mechanisms are crucial for determining the persistence and potential exposure pathways of a compound.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of molecules by light, primarily from the sun. This process can be a significant route of transformation for many organic compounds in the atmosphere and surface waters. However, no studies were found that investigated the susceptibility of 1-(4-Methoxy-3-propoxyphenyl)ethanol to photolysis or its potential reaction with photochemically generated species like hydroxyl radicals.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. There is currently no available information on the hydrolytic stability of this compound or the identity of any potential transformation products resulting from this process.

Biotic Degradation Processes

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is often a primary pathway for the removal of organic pollutants from the environment.

Microbial Metabolism and Biotransformation

The metabolism of chemical compounds by microorganisms is a key factor in their environmental fate. Microbes can use organic compounds as a source of carbon and energy, leading to their transformation and eventual mineralization. There are no published studies that have investigated the microbial metabolism of this compound or its potential for biotransformation under various environmental conditions (e.g., aerobic, anaerobic).

Identification of Biodegradation Intermediates

When microorganisms metabolize a compound, they often produce a series of intermediate molecules before the compound is fully broken down. Identifying these intermediates is critical for understanding the degradation pathway and assessing the potential for the formation of more persistent or toxic byproducts. Due to the lack of research on the biotic degradation of this compound, no biodegradation intermediates have been identified.

Development of Advanced Analytical Methods for 1 4 Methoxy 3 Propoxyphenyl Ethanol

Chromatographic Methodologies

Chromatography remains the cornerstone of analytical chemistry for the separation, identification, and quantification of chemical compounds. For 1-(4-Methoxy-3-propoxyphenyl)ethanol, various chromatographic techniques are applicable, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and wide applicability.

Method development would involve a systematic investigation of critical parameters. The choice of a stationary phase, such as a C18 column, provides a non-polar environment suitable for retaining the moderately polar target analyte. sbq.org.br The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve adequate retention and resolution from potential impurities. nih.gov For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time. nih.gov The pH of the mobile phase buffer can also be adjusted to control the ionization state of acidic or basic impurities, thereby influencing their retention. ijpsonline.com

Validation of the developed HPLC method is performed to ensure its reliability for its intended purpose. According to international guidelines, validation encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Specificity is confirmed by demonstrating that the analyte peak is free from interference from other components. ijpsonline.com Linearity is established by analyzing a series of standard solutions across a defined concentration range, with correlation coefficients (r²) typically expected to be ≥0.999. ijpsonline.com Accuracy is assessed through recovery studies on spiked samples, with results between 98% and 102% being ideal. nih.govresearchgate.net Precision, evaluated at both intra-day and inter-day levels, is measured by the relative standard deviation (RSD), which should generally be less than 2%. ijpsonline.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Alcohols This table presents typical starting conditions for method development, inspired by methods for structurally related compounds.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) sbq.org.br |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0) nih.govB: Acetonitrile or Methanol ijpsonline.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min ijpsonline.com |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the analyte's absorbance maximum (e.g., 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent, which converts the hydroxyl group into a less polar and more volatile silyl (B83357) ether.

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity, broad linear range, and general response to organic compounds. The method involves injecting a known volume of the sample onto a capillary column (e.g., a DB-5 or HP-5, coated with a non-polar stationary phase). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from solvents and impurities based on their boiling points and interactions with the stationary phase. An internal standard is often used to improve the precision and accuracy of the quantification. An improved procedure for a related compound, 3-methoxy-4-hydroxyphenyl-ethylene glycol, has been established using gas-liquid chromatography, demonstrating the feasibility of this technique for such structures. nih.gov

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. For chiral drugs and intermediates, it is often necessary to control the enantiomeric purity, as different enantiomers can have distinct biological activities. Chiral HPLC is the most common method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used. mdpi.com For example, an amylose tris-[(S)-methylbenzylcarbamate] based CSP has been used successfully for the separation of chiral isothiocyanate homologues. mdpi.com The mobile phase can be either a normal-phase solvent system (e.g., hexane/ethanol) or a reversed-phase system (e.g., water/ethanol). mdpi.com The choice of mobile phase and CSP is critical for achieving baseline separation of the two enantiomers. mdpi.com The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Separation Conditions This table illustrates typical conditions used for enantiomeric separation on a polysaccharide-based CSP.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IH-3, Amylose-based) mdpi.com |

| Mobile Phase | n-Hexane/Ethanol (B145695) mixture or pure Ethanol mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min mdpi.com |

| Detection | UV-Vis (e.g., 280 nm) |

| Temperature | 25 °C mdpi.com |

| Expected Result | Baseline resolution of the (R)- and (S)-enantiomers. |

Electrophoretic Techniques

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques offer high efficiency and unique selectivity, often complementary to chromatography.

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities depending on their charge-to-size ratio, allowing for separation. nih.gov While this compound is a neutral molecule, this technique is highly effective for separating it from any charged impurities.

To analyze neutral compounds or separate isomers, modifications to the basic CE method are required. For enantiomeric separation, a chiral selector, such as a cyclodextrin (B1172386) derivative, can be added to the background electrolyte. lumexinstruments.comnih.gov The differential complexation between the enantiomers and the chiral selector leads to different apparent mobilities and thus separation. nih.gov This approach has been successfully validated for determining the enantiomeric purity of various drug candidates. nih.gov CE offers advantages such as short analysis times, low consumption of reagents and samples, and high separation efficiency, making it an attractive alternative or complementary technique to HPLC for purity and isomer analysis. lumexinstruments.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide a wealth of information. For the analysis of this compound, LC-MS and GC-MS are invaluable tools.

Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the analyte and its impurities as they elute from the column. This is extremely useful for identifying unknown impurities or degradation products. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide detailed structural information. For instance, LC-Q-TOF/MS analysis has been used to identify complex metabolites from natural product extracts. researchgate.net Similarly, GC-MS combines the high separation efficiency of GC with the detection power of MS. The electron impact mass spectra generated by GC-MS provide characteristic fragmentation patterns that serve as a "fingerprint" for compound identification, which is particularly useful for distinguishing between structural isomers. nih.gov These hyphenated methods are essential for comprehensive characterization, impurity profiling, and stability studies of this compound.

GC-MS and LC-MS for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of "this compound" and its metabolites, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of volatile and semi-volatile compounds. For the analysis of "this compound," derivatization is often employed to increase its volatility and improve chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether.

The electron ionization (EI) mass spectrum of the TMS-derivatized "this compound" is expected to show characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would arise from the cleavage of the C-C bond adjacent to the oxygen atom (benzylic cleavage) and from the loss of the TMS group.

Table 1: Predicted GC-MS Data for TMS-derivatized this compound

| Analyte | Predicted Retention Time (min) | Key Fragment Ions (m/z) |

| This compound-TMS | 15-20 | [M]⁺, [M-15]⁺, [M-89]⁺, [Ar-CH=O-TMS]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of "this compound" and its metabolites in complex matrices. Reversed-phase liquid chromatography is typically used for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

Metabolite profiling studies would focus on identifying potential biotransformation products of "this compound". Based on the metabolism of structurally related compounds like safrole and other phenylethanols, potential metabolic pathways include O-demethylation, O-depropylation, hydroxylation of the aromatic ring or the propyl side chain, and subsequent conjugation with glucuronic acid or sulfate. figshare.comnih.govnih.gov

Table 2: Predicted LC-MS/MS Data for Potential Metabolites of this compound

| Potential Metabolite | Predicted [M-H]⁻ (m/z) | Predicted Fragmentation Pattern |

| O-demethylated metabolite | 195.10 | Loss of propene, loss of water |

| O-depropylated metabolite | 167.07 | Loss of methyl radical, loss of water |